molecular formula C11H16ClN B1369565 2-Phenylpiperidine hydrochloride CAS No. 3466-81-7

2-Phenylpiperidine hydrochloride

Cat. No.: B1369565
CAS No.: 3466-81-7
M. Wt: 197.70 g/mol
InChI Key: YNQTWZUWWFUKSN-UHFFFAOYSA-N
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Description

2-Phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atomsThis compound is of significant interest in various fields, including medicinal chemistry, due to its structural similarity to several pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpiperidine hydrochloride typically involves the reduction of quaternary pyridinium salts with sodium borohydride in a protic solvent medium. For example, the reduction of 1-(adamantan-1-yl)pyridinium bromide with sodium borohydride in methanol at 0°C leads to the formation of phenylpiperidines .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. For instance, compounds in the phenylpiperidine class, such as meperidine, function as opioid receptor agonists, leading to the inhibition of ascending pain pathways and altering pain perception . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: 2-Phenylpiperidine hydrochloride is unique due to its specific chemical structure, which allows for a wide range of modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h1-3,6-7,11-12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQTWZUWWFUKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-81-7
Record name Piperidine, 2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of L-733,060 in studying capsaicin-induced responses in airways, as highlighted in the research?

A1: The study [] investigates the impact of influenza A infection on capsaicin-induced relaxation in mouse tracheal segments. L-733,060, a potent and selective NK1 receptor antagonist, was instrumental in dissecting the mechanism behind capsaicin's effects. The research demonstrates that capsaicin-induced relaxation in tracheal segments from healthy mice was significantly inhibited by L-733,060. This finding indicates that the relaxation response to capsaicin involves the activation of NK1 receptors, likely through the release of Substance P from sensory nerves.

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